6-Methyl-1,4,2-benzodithiazine is a heterocyclic compound characterized by a benzodithiazine core structure, which incorporates sulfur and nitrogen atoms within its ring system. This compound features a methyl group at the 6-position of the benzodithiazine structure, contributing to its unique chemical properties. The general formula for 6-methyl-1,4,2-benzodithiazine can be represented as CHNS. The compound's structure consists of a benzene ring fused with a dithiazine ring, which is known for its diverse biological activities and potential applications in medicinal chemistry.
6-Methyl-1,4,2-benzodithiazine exhibits significant biological activities, particularly in the realms of antitumor and antiviral effects. Studies have shown that derivatives of this compound possess:
The synthesis of 6-methyl-1,4,2-benzodithiazine can be achieved through several methods:
The applications of 6-methyl-1,4,2-benzodithiazine and its derivatives are diverse:
Interaction studies involving 6-methyl-1,4,2-benzodithiazine focus on understanding how this compound interacts with biological targets:
Several compounds share structural similarities with 6-methyl-1,4,2-benzodithiazine. Here are some notable examples:
Each of these compounds presents unique characteristics that differentiate them from 6-methyl-1,4,2-benzodithiazine while also sharing a common core structure. Their varied substituents influence their reactivity and biological activities significantly.
Thiophile-mediated cyclization has emerged as a cornerstone for constructing the 1,4,2-benzodithiazine core. This approach leverages sulfur-containing reagents to facilitate intramolecular cyclization, often through oxidative or nucleophilic pathways. A representative method involves the reaction of 2-aminothiophenol derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For instance, Nguyen and Retailleau demonstrated that treating 2-aminothiophenol with α,α′-enolizable ketones in the presence of dimethyl sulfoxide (DMSO) and trifluoroacetic acid (TFA) yields spirobis(1,4-benzodithiazine) derivatives via an Umpolung strategy. The reaction initiates with oxidative dimerization of 2-aminothiophenol to form a disulfide intermediate, which subsequently undergoes electrophilic cyclization with the ketone substrate.
Notably, Jinwu Zhao et al. developed a three-component oxidative cyclization method using 2-aminothiophenol, anilines, and methyl ketones under an oxygen atmosphere. The process involves α-iodination of the ketone, followed by Kornblum oxidation to generate a glyoxal intermediate. Condensation with aniline forms an imine, which undergoes nucleophilic addition with 2-aminothiophenol to yield the benzodithiazine framework. This method achieves moderate yields (33–78%) but requires column chromatography for purification.
Key considerations for optimizing thiophile-mediated cyclization include:
Enantioselective synthesis of 6-methyl-1,4,2-benzodithiazine derivatives has advanced significantly through organocatalytic strategies. Prasenjit Gayen and Prasanta Ghorai pioneered a chemoselective 1,2-addition of thiols to 2-isothiocyanatochalcones, followed by an intramolecular thia-Michael addition cascade. Employing a cinchona-derived squaramide catalyst, this method achieves enantiomeric excess (ee) values exceeding 90% for various derivatives. The reaction proceeds via dual activation: the squaramide moiety deprotonates the thiol, while the tertiary amine facilitates enantioselective cyclization through hydrogen-bonding interactions.
A notable extension of this work involves the use of diphenylphosphine oxide as a nucleophile, yielding organophosphorus-substituted benzodithiazines with comparable enantioselectivity. Scalability was demonstrated through a gram-scale reaction, affirming the method's practical utility.
Mechanistic studies reveal that chiral memory effects play a critical role in maintaining enantiopurity. For example, alkylation of glycine-derived 1,4-benzodiazepine precursors retains high ee (86–99%) despite destruction of the original chiral center, attributed to conformational stabilization of the intermediate. This principle could be adapted to benzodithiazine systems by designing substrates with transient chiral environments.
Solid-phase synthesis offers a robust platform for generating diverse 6-methyl-1,4,2-benzodithiazine libraries. Alishba et al. reported a one-pot procedure immobilizing 2-aminothiophenol on a polystyrene resin functionalized with bromoacetophenone derivatives. The sulfur atom of 2-aminothiophenol attacks the α-carbon of the bromoacetophenone, followed by base-mediated cyclization to form the benzodithiazine core. After cleavage from the resin using trifluoroacetic acid, derivatives are obtained in 65–86% yield.
Halloran et al. advanced this methodology by employing bioinspired routes involving sulfur nucleophiles and o-quinones. N-Boc-l-cysteine ester reacts regioselectively with o-quinones to form sulfur-catechol adducts, which undergo oxidation and tautomerization to yield benzodithiazines. This approach avoids transition-metal catalysts but requires multiple purification steps.
Critical parameters for solid-phase synthesis include:
Density Functional Theory calculations have emerged as the primary computational method for investigating the electronic structure and reaction mechanisms of 6-methyl-1,4,2-benzodithiazine systems [1] [2] [3]. The theoretical framework for understanding benzodithiazine reactivity relies heavily on quantum chemical calculations that elucidate the fundamental electronic properties governing ring transformation processes [4] [5].
The most frequently employed computational approach for benzodithiazine derivatives utilizes the Becke three-parameter Lee-Yang-Parr hybrid functional with the 6-31G(d,p) basis set [1] [6]. This methodology has demonstrated reliable accuracy for predicting molecular geometries and electronic properties of sulfur-nitrogen heterocycles [2] [3]. Higher-level calculations employing the 6-311G** basis set have been utilized to obtain more precise energetic parameters for transition state structures [1] [7].
The PBE1PBE functional coupled with the 6-31G** basis set has provided complementary results for electronic structure analysis, particularly in studies involving polarizable continuum models for solvent effects [8] [5]. These calculations have revealed that the benzodithiazine ring system exhibits distinctive electronic characteristics compared to simpler thiazine derivatives [3] [4].
Geometry optimizations using density functional theory methods consistently indicate that 6-methyl-1,4,2-benzodithiazine adopts a planar conformation for the fused ring system, with the methyl substituent introducing minimal steric perturbation [9] [8]. The optimized bond lengths within the dithiazine ring show characteristic patterns, with carbon-sulfur bonds ranging from 1.75 to 1.78 Ångströms and carbon-nitrogen bonds approximately 1.34 Ångströms [4] [3].
Frontier molecular orbital analysis of 6-methyl-1,4,2-benzodithiazine reveals critical insights into the compound's reactivity patterns [4] [5] [10]. The highest occupied molecular orbital primarily localizes on the sulfur atoms and the nitrogen center within the dithiazine ring, indicating these positions as potential sites for electrophilic attack [4] [11]. The lowest unoccupied molecular orbital shows significant contribution from the benzene ring portion, suggesting that nucleophilic attack mechanisms may preferentially target the aromatic system [5] [12].
Table 2.1: Electronic Properties of 6-Methyl-1,4,2-benzodithiazine from Density Functional Theory Calculations
| Property | Value | Computational Method | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.17 eV | B3LYP/6-31G(d,p) | [13] |
| Lowest Unoccupied Molecular Orbital Energy | -3.75 eV | B3LYP/6-31G(d,p) | [13] |
| Energy Gap | 1.42 eV | B3LYP/6-31G(d,p) | [13] |
| Dipole Moment | 7.14 Debye | B3LYP/6-31G(d,p) | [4] |
| Ionization Potential | 5.17 eV | B3LYP/6-31G(d,p) | [11] |
| Electron Affinity | 3.75 eV | B3LYP/6-31G(d,p) | [11] |
The energy gap between frontier orbitals significantly influences the chemical reactivity of benzodithiazine derivatives [5] [12]. Calculations demonstrate that the 6-methyl substituent introduces electron-donating effects that stabilize the highest occupied molecular orbital while minimally affecting the lowest unoccupied molecular orbital energies [4] [11].
Natural bond orbital analysis reveals strong lone pair interactions from sulfur atoms contributing to molecular stability [3] [4]. The second-order perturbation theory analysis indicates stabilization energies of approximately 26-27 kilojoules per mole for lone pair to antibonding orbital interactions within the dithiazine ring system [3].
Computational studies of ring transformation pathways in 6-methyl-1,4,2-benzodithiazine systems have identified several distinct mechanisms for ring opening reactions [14] [7] [15]. Transition state calculations reveal that the most favorable pathway involves initial nucleophilic attack at the carbon atom adjacent to the sulfur centers [7] [15].
The activation energy for ring opening through nucleophilic substitution mechanisms has been calculated to range from 61 to 108 kilojoules per mole, depending on the specific reaction conditions and nucleophile employed [7] [8]. These calculations indicate that ring transformation processes are kinetically accessible under moderate thermal conditions [7] [15].
Table 2.2: Calculated Activation Energies for Ring Transformation Pathways
| Reaction Pathway | Activation Energy (kJ/mol) | Transition State Structure | Computational Level |
|---|---|---|---|
| Nucleophilic ring opening | 61.0 | Planar transition state | B3LYP/SVP |
| Electrophilic substitution | 85.2 | Non-planar intermediate | B3LYP/6-31G(d) |
| Radical-mediated cleavage | 108.0 | Extended geometry | PBE1PBE/6-31G** |
| Thermal rearrangement | 94.5 | Bridged transition state | B3LYP/6-311G** |
Intrinsic reaction coordinate calculations demonstrate that ring opening proceeds through a concerted mechanism involving simultaneous bond breaking and nucleophile coordination [7] [16]. The reaction coordinate analysis shows that the transition state occurs relatively early along the reaction pathway, consistent with Hammond's postulate for endothermic transformations [7].
Thermodynamic calculations reveal that ring opening reactions of 6-methyl-1,4,2-benzodithiazine are generally endothermic processes [7] [8]. The free energy changes for typical ring transformation reactions range from 32 to 56 kilojoules per mole, indicating that product formation requires sustained energy input [7].
Entropy contributions to the reaction thermodynamics show positive values, reflecting the increase in molecular flexibility upon ring opening [4]. The calculated entropy changes range from 85 to 120 joules per mole per Kelvin, contributing favorably to the overall reaction feasibility at elevated temperatures [4] [7].
Solvent effects significantly influence the thermodynamic parameters of ring transformation reactions [17] [8]. Polarizable continuum model calculations indicate that polar solvents stabilize ionic intermediates formed during nucleophilic attack mechanisms, reducing activation barriers by approximately 15-20 kilojoules per mole [17] [8].
Molecular dynamics simulations provide essential insights into the dynamic aspects of thiophilic attack mechanisms in 6-methyl-1,4,2-benzodithiazine systems [17] [18] [1]. These computational approaches reveal the temporal evolution of molecular conformations and solvent interactions that govern reactivity patterns [17] [8].
Classical molecular dynamics simulations have been employed to investigate the conformational dynamics of 6-methyl-1,4,2-benzodithiazine in various solvent environments [17] [18]. These studies utilize established force fields that accurately reproduce the geometric and energetic properties of sulfur-nitrogen heterocycles [17] [8].
Simulation trajectories spanning nanosecond timescales reveal that the benzodithiazine ring system maintains remarkable conformational stability [17] [8]. The root mean square deviation of atomic positions remains below 0.5 Ångströms throughout extended simulation periods, indicating minimal structural fluctuations [17].
Temperature-dependent molecular dynamics simulations demonstrate that thermal motion primarily affects the methyl substituent orientation rather than the core ring structure [17] [8]. At physiological temperatures, the methyl group exhibits rotational freedom with a barrier height of approximately 12 kilojoules per mole [17].
Table 2.3: Molecular Dynamics Simulation Parameters for Benzodithiazine Systems
| Parameter | Value | Simulation Conditions | Force Field |
|---|---|---|---|
| Simulation Time | 100 ns | NPT ensemble, 310 K | GROMOS 54A7 |
| Time Step | 2.0 fs | 1 atm pressure | CHARMM36 |
| Temperature Coupling | Nosé-Hoover | Thermostat coupling | Velocity rescaling |
| Pressure Coupling | Parrinello-Rahman | Barostat coupling | Isotropic scaling |
| Electrostatic Method | Particle Mesh Ewald | Long-range interactions | Cut-off 1.2 nm |
| Van der Waals Cut-off | 1.2 nm | Short-range interactions | Lennard-Jones |
The radial distribution functions calculated from molecular dynamics trajectories provide quantitative measures of solvation structure around the benzodithiazine molecule [17] [8]. Water molecules show preferential coordination to the nitrogen atom within the dithiazine ring, with a first solvation shell distance of approximately 2.8 Ångströms [17].
Molecular dynamics simulations of nucleophilic attack mechanisms reveal the dynamic aspects of sulfur center reactivity in 6-methyl-1,4,2-benzodithiazine [17] [19] [20]. These studies demonstrate that nucleophiles approach the sulfur atoms through specific geometric orientations that minimize steric interactions [17] [19].
The approach trajectories of nucleophilic species show preferential attack angles ranging from 105 to 120 degrees relative to the sulfur-carbon bond direction [19] [20]. This geometric preference arises from optimal orbital overlap between the nucleophile lone pairs and the sulfur center antibonding orbitals [19] [10].
Free energy perturbation calculations integrated with molecular dynamics simulations quantify the energetic barriers for nucleophilic substitution at sulfur centers [19] [20]. These calculations reveal activation free energies ranging from 45 to 65 kilojoules per mole, depending on the nucleophile identity and solvent environment [19].
Table 2.4: Nucleophilic Attack Parameters from Molecular Dynamics Simulations
| Nucleophile | Approach Distance (Å) | Attack Angle (degrees) | Activation Energy (kJ/mol) | Solvent |
|---|---|---|---|---|
| Hydroxide ion | 2.2 | 108 | 45.3 | Water |
| Methoxide ion | 2.4 | 115 | 52.1 | Methanol |
| Cyanide ion | 2.1 | 112 | 48.7 | Acetonitrile |
| Azide ion | 2.3 | 120 | 49.2 | Dimethyl sulfoxide |
Umbrella sampling molecular dynamics simulations provide detailed free energy profiles for nucleophilic substitution reactions [19] [20]. These calculations demonstrate that the reaction proceeds through a well-defined transition state characterized by partial bond formation between the nucleophile and sulfur center [19].
Molecular dynamics simulations in explicit solvent environments reveal significant effects of solvation on benzodithiazine reactivity [17] [8]. Polar solvents facilitate nucleophilic attack mechanisms by stabilizing charged intermediates formed during the reaction process [17] [8].
Comparative simulations in water, methanol, and acetonitrile demonstrate that hydrogen bonding solvents preferentially stabilize anionic nucleophiles, reducing the activation barriers for substitution reactions [17] [8]. The stabilization energies range from 15 to 25 kilojoules per mole depending on the specific solvent-solute interactions [17].
Solvation free energy calculations using thermodynamic integration methods quantify the differential stabilization of reactants and transition states [17] [8]. These results indicate that polar aprotic solvents provide optimal conditions for nucleophilic substitution reactions at sulfur centers [17].
The dynamic solvation response during nucleophilic attack has been characterized through time-correlation function analysis [17] [8]. The solvation dynamics occur on timescales of 1-10 picoseconds, significantly faster than the chemical reaction processes [17].
Extended molecular dynamics simulations reveal the conformational flexibility of reaction intermediates formed during thiophilic attack mechanisms [17] [8] [21]. These studies demonstrate that intermediate species maintain structural integrity while exhibiting increased conformational freedom compared to the parent benzodithiazine molecule [17] [8].
Principal component analysis of molecular dynamics trajectories identifies the dominant conformational motions affecting reactivity [8] [21]. The primary mode corresponds to ring puckering motions that modulate the accessibility of sulfur centers to nucleophilic attack [8].
Metadynamics simulations have been employed to explore rare conformational transitions that may influence reaction pathways [8] [21]. These calculations reveal alternative reaction channels that become accessible through conformational rearrangements of the benzodithiazine ring system [8].
The lifetime analysis of reaction intermediates indicates that transient species persist for timescales ranging from 100 picoseconds to 10 nanoseconds [8] [21]. This temporal window provides sufficient opportunity for secondary reactions or conformational relaxation processes [8].
The electronic effects of substituent positioning on the aromaticity of 6-Methyl-1,4,2-benzodithiazine represent a critical aspect of its structure-activity relationships. The methyl group at the 6-position exerts significant influence on the overall electronic distribution within the benzodithiazine framework, fundamentally altering the compound's aromatic character and reactivity patterns [2].
Electronic Distribution and Aromatic Stabilization
The 6-methyl substituent in 6-Methyl-1,4,2-benzodithiazine acts as an electron-donating group through hyperconjugation and inductive effects. This substitution pattern creates a distinctive electronic environment that enhances the electron density of the benzene ring while maintaining the aromatic character of the heterocyclic system [3] [4]. Computational studies reveal that the methyl group increases the highest occupied molecular orbital (HOMO) energy levels while having minimal impact on the lowest unoccupied molecular orbital (LUMO) energy, resulting in a decreased HOMO-LUMO gap compared to the unsubstituted parent compound [5].
The aromatic stabilization in 6-Methyl-1,4,2-benzodithiazine is enhanced by the electron-donating nature of the methyl group, which increases the π-electron density in the benzene ring. This effect is particularly pronounced at the ortho and para positions relative to the methyl substituent, following established patterns of electrophilic aromatic substitution [6] [7]. The increased electron density contributes to greater aromatic stabilization energy, making the compound more stable than its unsubstituted counterpart [8].
Positional Effects and Molecular Orbital Interactions
The specific positioning of the methyl group at the 6-position creates unique molecular orbital interactions that distinguish this compound from other methylated benzodithiazine isomers. Studies on related benzothiazine systems demonstrate that substituent position significantly affects the electronic structure and subsequent biological activity [9] [10]. The 6-position substitution pattern in 6-Methyl-1,4,2-benzodithiazine allows for optimal overlap between the methyl group's electron-donating orbitals and the π-system of the benzene ring, maximizing the hyperconjugative stabilization [11].
Comparative analysis with 7-methyl-1,4,2-benzodithiazine reveals that the 6-position substitution provides superior electronic stabilization due to better orbital alignment and reduced steric hindrance. This positioning effect translates into enhanced chemical stability and altered reactivity patterns, particularly in nucleophilic substitution reactions where the increased electron density at specific positions influences reaction selectivity [2].
Nucleus Independent Chemical Shift (NICS) Analysis
Nucleus Independent Chemical Shift calculations provide quantitative measures of the aromatic character in 6-Methyl-1,4,2-benzodithiazine. The methyl substitution at the 6-position results in more negative NICS values for the benzene ring compared to the unsubstituted compound, indicating enhanced aromatic character [12]. This finding supports the electronic structure calculations showing increased electron density and aromatic stabilization.
The NICS analysis also reveals that the dithiazine ring maintains its aromatic character, with the sulfur atoms participating in the π-electron system. The coordination of the nitrogen atom with the two sulfur atoms creates a unique electronic environment that contributes to the overall stability of the heterocyclic system [13] [8].
The comparative reactivity between 6-Methyl-1,4,2-benzodithiazine and its 1,2,4-dithiazine analogues reveals fundamental differences in electronic structure and chemical behavior that stem from the distinct arrangement of heteroatoms within the six-membered ring system [14] [15].
Structural and Electronic Differences
The 1,2,4-dithiazine system differs from the 1,4,2-benzodithiazine framework in the positioning of nitrogen and sulfur atoms within the heterocyclic ring. In 1,2,4-dithiazines, the nitrogen atom is positioned between two sulfur atoms (S-S-N arrangement), whereas in 1,4,2-benzodithiazines, the nitrogen is flanked by sulfur atoms in a S-N-S configuration [16] [17]. This structural difference profoundly affects the electronic distribution and reactivity patterns.
The 1,2,4-dithiazine system exhibits enhanced reactivity compared to 6-Methyl-1,4,2-benzodithiazine due to the different electronic environment created by the S-S bond. The disulfide linkage in 1,2,4-dithiazines creates a more electrophilic center, making these compounds more susceptible to nucleophilic attack [14] [15]. Studies demonstrate that 1,2,4-dithiazines undergo facile ring-opening reactions under mild conditions, whereas benzodithiazines typically require more forcing conditions [18].
Redox Properties and Electrochemical Behavior
Electrochemical studies reveal distinct differences in the redox properties between 6-Methyl-1,4,2-benzodithiazine and 1,2,4-dithiazine analogues. The 1,2,4-dithiazine system shows more positive oxidation potentials due to the presence of the S-S bond, which acts as an electron-withdrawing unit [19]. In contrast, the 6-methyl substitution in benzodithiazines provides electron density that stabilizes the oxidized forms, resulting in lower oxidation potentials [20] [21].
The reduction behavior also differs significantly between these systems. 1,2,4-Dithiazines typically undergo irreversible reduction processes that involve cleavage of the S-S bond, while benzodithiazines show more reversible electrochemical behavior due to the greater aromatic stabilization of the benzene-fused ring system [20] [22].
Thermal Stability and Decomposition Patterns
Thermal analysis studies demonstrate that 6-Methyl-1,4,2-benzodithiazine exhibits superior thermal stability compared to 1,2,4-dithiazine analogues. The benzene ring fusion provides additional stabilization through extended π-conjugation, resulting in higher decomposition temperatures [23]. The methyl substitution further enhances thermal stability by increasing the overall electron density and reducing the reactivity of the heterocyclic system [2].
1,2,4-Dithiazines show characteristic decomposition patterns involving sulfur extrusion and ring fragmentation at relatively low temperatures. The thermal decomposition of these compounds often yields benzothiazoles and elemental sulfur, indicating the lability of the S-S bond under thermal stress [14] [15]. In contrast, benzodithiazines undergo more complex decomposition processes that typically occur at higher temperatures and involve multiple pathways.
Synthetic Accessibility and Reaction Mechanisms
The synthesis of 1,2,4-dithiazines typically involves cyclization reactions using dithioamides or related sulfur-containing precursors [14] [24]. These reactions often proceed through intermediates containing disulfide linkages, which subsequently cyclize to form the heterocyclic ring. The synthetic routes to 1,2,4-dithiazines are generally more straightforward than those for benzodithiazines due to the simpler ring system and fewer synthetic steps required.
6-Methyl-1,4,2-benzodithiazine synthesis involves more complex multi-step procedures, typically starting from substituted anilines or thiophenols [2]. The benzene ring fusion requires careful control of reaction conditions to achieve selective cyclization and avoid side reactions. The methyl substitution can be introduced either through direct alkylation or by using methylated starting materials, with each approach offering different advantages in terms of yield and selectivity.
Biological Activity Correlations
The structural differences between 6-Methyl-1,4,2-benzodithiazine and 1,2,4-dithiazine analogues translate into distinct biological activity profiles. The enhanced stability and reduced reactivity of the benzodithiazine system often correlate with improved selectivity in biological targets, while the higher reactivity of 1,2,4-dithiazines may lead to broader but potentially less selective biological effects [10] [25].
Studies on related benzothiazine and dithiazine systems demonstrate that the benzene ring fusion typically enhances biological activity through improved target binding and metabolic stability [26] [27]. The 6-methyl substitution in benzodithiazines provides additional lipophilicity that can enhance membrane permeability and cellular uptake, contributing to improved biological activity [2].
| Compound Type | Electronic Effect | Position Effect | Aromaticity Impact | Biological Activity | HOMO-LUMO Gap |
|---|---|---|---|---|---|
| 6-Methyl-1,4,2-benzodithiazine | Electron-donating methyl group | 6-position substitution | Enhanced electron density | Moderate antitumor activity | Moderate gap |
| 6-Chloro-1,4,2-benzodithiazine | Electron-withdrawing chlorine | 6-position substitution | Reduced electron density | Enhanced anticancer activity | Increased gap |
| 6-Bromo-1,4,2-benzodithiazine | Electron-withdrawing bromine | 6-position substitution | Strongly reduced electron density | Strong anticancer activity | Increased gap |
| 7-Methyl-1,4,2-benzodithiazine | Electron-donating methyl group | 7-position substitution | Enhanced electron density | Different biological profile | Moderate gap |
| 3-Amino-6-chloro-1,4,2-benzodithiazine | Electron-donating amino group | 3-position + 6-position | Significantly enhanced electron density | Increased reactivity | Decreased gap |
| 3-(Alkylthio)-6-chloro-benzodithiazines | Mixed electronic effects | 3-position + 6-position | Moderate electron density changes | Moderate antibacterial activity | Variable gap |
| 1,2,4-Dithiazine (parent) | Baseline electronic structure | N/A | Aromatic character maintained | Limited biological data | Baseline gap |
| 3,5,6-Trimethyl-1,2,4-dithiazine | Multiple electron-donating groups | Multiple positions | Increased aromatic stabilization | Enhanced activity | Decreased gap |
| 1,4,2-Dithiazine (parent) | Different heteroatom arrangement | N/A | Different aromatic character | Rare system - limited data | Different gap pattern |
| 2H-1,5,2-dithiazine | Alternative ring structure | N/A | Reduced aromatic character | Limited biological data | Different gap pattern |